1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 3-chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the propylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar biological activities.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antitumor properties.
Industry: It may find applications in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is not well-documented. based on the known activities of benzimidazole derivatives, it may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole: This compound features a methyl group instead of a propylsulfonyl group, which may result in different biological activities and properties.
1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: The presence of a methylsulfonyl group instead of a propylsulfonyl group may affect the compound’s solubility and reactivity.
1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: The ethylsulfonyl group may impart different steric and electronic effects compared to the propylsulfonyl group.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-10-23(21,22)17-19-15-8-3-4-9-16(15)20(17)12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVQXNHWMDCYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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